3-ethyl-3-methylcyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(2)4-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLPMCDIRWMEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216229 | |
| Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-23-7 | |
| Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-3-methylcyclobutanone with a suitable carboxylating agent . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The ethyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-ethyl-3-methylcyclobutane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The cyclobutane ring provides structural rigidity, affecting the compound’s overall conformation and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular features of 3-ethyl-3-methylcyclobutane-1-carboxylic acid and related compounds:
Key Observations:
Substituent Effects on Molecular Weight and Polarity: Bulky substituents like benzyl (C₁₂H₁₄O₂) or chlorophenyl (C₁₂H₁₃ClO₂) significantly increase molecular weight compared to alkyl-substituted analogs . Polar groups (e.g., dimethoxy in C₈H₁₄O₄) enhance hydrophilicity, whereas nonpolar alkyl chains (ethyl, methyl, isopropyl) reduce solubility in aqueous media .
Physical State and Applications: 1-Benzylcyclobutane-1-carboxylic acid is documented as a "white solid," suggesting higher crystallinity compared to liquid or oily analogs . It is explicitly noted for use in "Research and Development" contexts . Derivatives with pharmaceutical relevance (e.g., amino- or phenyl-substituted compounds) are highlighted as intermediates in drug discovery pipelines .
Biological Activity
3-Ethyl-3-methylcyclobutane-1-carboxylic acid (CAS No: 66016-23-7) is a cyclic carboxylic acid that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 142.20 g/mol
- Structure : The compound features a cyclobutane ring with ethyl and methyl substituents at the 3-position and a carboxylic acid functional group at the 1-position.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. The following table summarizes its known biological effects:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation through enzyme inhibition. |
| Antioxidant | Scavenges free radicals, contributing to cellular protection. |
| Neuroprotective | May protect neurons from oxidative stress and apoptosis. |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Antioxidant Activity : Its structure allows it to scavenge reactive oxygen species (ROS), which are implicated in various diseases.
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of the compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups.
- Results indicated that the compound was particularly effective against Gram-positive bacteria.
-
Anti-inflammatory Effects :
- Research highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- In vivo studies showed reduced swelling in animal models when treated with this compound after inflammatory stimuli.
-
Neuroprotective Properties :
- A study focused on the neuroprotective effects of the compound in models of oxidative stress.
- Results indicated that treatment with this compound led to decreased neuronal cell death and improved survival rates.
Q & A
Q. What safety precautions are essential when working with this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
